

Spectroscopic Profile of Tris(phenylthio)methane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(phenylthio)methane*

Cat. No.: B057182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(phenylthio)methane**, a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized **Tris(phenylthio)methane** can be confirmed through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for **Tris(phenylthio)methane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 7.50	m	15H	Aromatic protons (Ar-H)
5.18	s	1H	Methine proton (-CH)

Table 2: ^{13}C NMR Spectroscopic Data for **Tris(phenylthio)methane**

Chemical Shift (δ) ppm	Assignment
135.0	Aromatic C (quaternary)
131.5	Aromatic CH
129.2	Aromatic CH
128.8	Aromatic CH
65.5	Methine C (-CH)

Table 3: IR Spectroscopic Data for **Tris(phenylthio)methane**

Wavenumber (cm^{-1})	Intensity	Assignment
3060	w	Aromatic C-H stretch
1580	m	C=C aromatic ring stretch
1475	m	C=C aromatic ring stretch
1440	m	C=C aromatic ring stretch
1085	m	C-S stretch
1020	m	
740	s	Aromatic C-H out-of-plane bend
690	s	Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data for **Tris(phenylthio)methane**

m/z	Ion
340	$[\text{M}]^+$
231	$[\text{M} - \text{SPh}]^+$
109	$[\text{PhS}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

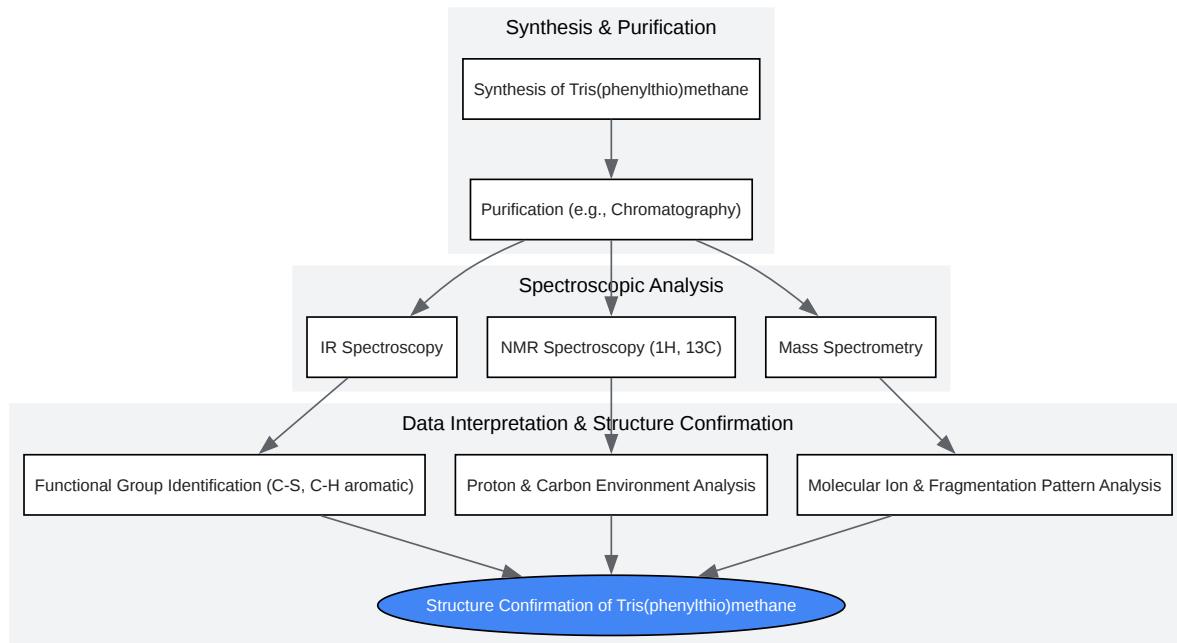
Synthesis of **Tris(phenylthio)methane**

Tris(phenylthio)methane can be synthesized via the pyrolysis of tetrakis(phenylthio)methane. In a typical procedure, tetrakis(phenylthio)methane is heated under vacuum, yielding **Tris(phenylthio)methane** and diphenyl disulfide as a byproduct. The product is then purified by chromatography.

NMR Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz for ¹H and 15.08 MHz for ¹³C, respectively. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are recorded on a mass spectrometer using the electron ionization (EI) technique at an ionization energy of 70 eV. The sample is introduced via a direct inlet system.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like **Tris(phenylthio)methane** follows a logical progression of spectroscopic analyses to confirm its structure and purity.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Tris(phenylthio)methane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057182#spectroscopic-data-of-tris-phenylthio-methane-nmr-ir-ms\]](https://www.benchchem.com/product/b057182#spectroscopic-data-of-tris-phenylthio-methane-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com